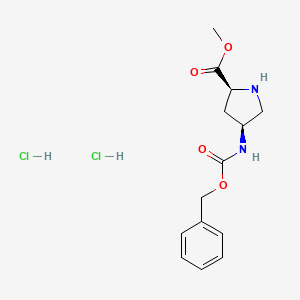

![molecular formula C15H10N2O3 B2565809 3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione CAS No. 304685-63-0](/img/structure/B2565809.png)

3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

The compound is instrumental in the synthesis of new bioactive molecules that contain pyrazole and pyrone ring systems, demonstrating its utility in developing potential therapeutic agents. For example, Jing Hao et al. (2005) synthesized a potent new bioactive molecule, 1-Benzoyl-6-methyl-3-methylsulfanyl-6,7-dihydro-1H-pyrano[4,3-c]pyrazol-4-one, by reacting benzohydrazide with 3-[bis(methylsulfanyl)methylene]dihydro-6-methyl-3H-pyran-[2,4-dione in ethanol, highlighting the compound's role in creating structures with potential pharmacological applications (Hao, Gao, Wang, & Li, 2005).

Development of Heterocyclic Compounds

The chemical serves as a precursor in the development of heterocyclic compounds, which are crucial in pharmaceutical research for their diverse biological activities. For instance, R. Mohebat et al. (2016) developed a rapid and efficient synthesis method for benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives via a one-pot, two-step procedure, showcasing the compound's versatility in synthesizing heterocycles with potential biological significance (Mohebat, Yazdani Elah Abadi, & Maghsoodlou, 2016).

Green Synthesis Processes

Additionally, the compound has been used in environmentally friendly synthesis processes. A study by R. Mohebat et al. (2017) presented an efficient, convenient, and green procedure for synthesizing novel 3-oxo-3H-benzo[a]pyrano[2,3-c]phenazine-1-carboxylate derivatives, underlining the importance of such compounds in developing green chemistry protocols (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

Fluorescence Probes

The synthesis of fluorescent probes for biological pathways is another application area. A. Prior et al. (2014) utilized various condensation and ring-closing reactions to synthesize fluorescently active bicyclic pyridinone compounds, demonstrating the compound's potential in tracing biological pathways through fluorescence (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).

Mecanismo De Acción

Target of Action

Compounds similar to “3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione” often target specific enzymes or receptors in the body. These targets are usually involved in critical biological processes .

Mode of Action

The compound may interact with its target by binding to the active site, thereby inhibiting the function of the target. This interaction can lead to changes in the biological processes controlled by the target .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with the target could disrupt this pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological processes it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

4-hydroxy-3-(pyridin-3-yliminomethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-11-5-1-2-6-13(11)20-15(19)12(14)9-17-10-4-3-7-16-8-10/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSBFKKJKKYCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)

![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![Propyl 4-[7-hydroxy-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2565738.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2565741.png)